4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that features a quinoline moiety, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. One common synthetic route includes:
Preparation of Quinoline Intermediate: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Preparation of Thiophene Intermediate: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyano ketones with elemental sulfur and amines.
Coupling Reactions: The quinoline and thiophene intermediates are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and thiophene S-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline and thiophene rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides, thiophene S-oxides.
Reduction: Reduced quinoline and thiophene derivatives.
Substitution: Alkylated benzamide derivatives.
Scientific Research Applications
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, proteases, and oxidoreductases.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(quinolin-5-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- 4,5-Diphenyl-2-imidazolethiol
Uniqueness
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is unique due to its specific combination of quinoline, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability in various applications.
Properties
IUPAC Name |
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-22(23-14-20-5-3-13-27-20)17-8-11-19(12-9-17)26-15-18-10-7-16-4-1-2-6-21(16)24-18/h1-13H,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTXFVXINKBBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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